molecular formula C21H30F3N3O B2536855 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2034501-49-8

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2536855
CAS No.: 2034501-49-8
M. Wt: 397.486
InChI Key: FITRJZIJWUBFFE-UHFFFAOYSA-N
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Description

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with a unique structure that includes an oxane ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of the oxane and piperidine rings, followed by the introduction of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:

    Formation of the Oxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This step often involves the reduction of a pyridine derivative or the cyclization of an appropriate amine precursor.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridyl)piperidine: Similar structure but lacks the oxane ring and trifluoromethyl group.

    4-(Trifluoromethyl)phenylpiperazine: Contains the trifluoromethyl-substituted phenyl group but lacks the oxane and piperidine rings.

Uniqueness

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F3N3O/c22-21(23,24)17-2-1-3-20(16-17)27-12-10-26(11-13-27)18-4-8-25(9-5-18)19-6-14-28-15-7-19/h1-3,16,18-19H,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITRJZIJWUBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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